molecular formula C27H31N3O4S B4073647 4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B4073647
M. Wt: 493.6 g/mol
InChI Key: LSPLYANKCDRQMB-UHFFFAOYSA-N
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Description

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzylpiperazine moiety and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Benzylpiperazine Intermediate: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.

    Attachment of Ethoxy Group: The benzylpiperazine intermediate is then reacted with ethylene oxide to introduce the ethoxy group.

    Sulfonamide Formation: The final step involves the reaction of the ethoxy-substituted benzylpiperazine with benzenesulfonyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with azide or thiol groups.

Scientific Research Applications

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonamide group may also play a role in binding to specific proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzoic acid
  • 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzohydrazide
  • 4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-propylbenzenesulfonamide

Uniqueness

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide stands out due to its combination of a benzylpiperazine moiety and a benzenesulfonamide group, which imparts unique pharmacological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S/c31-27(30-19-17-29(18-20-30)21-24-9-5-2-6-10-24)22-34-25-11-13-26(14-12-25)35(32,33)28-16-15-23-7-3-1-4-8-23/h1-14,28H,15-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPLYANKCDRQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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